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molecular formula C10H8FNO B8493183 3-Fluoro-7-methoxyquinoline

3-Fluoro-7-methoxyquinoline

Cat. No. B8493183
M. Wt: 177.17 g/mol
InChI Key: NLLQMCCCSGARHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492560B2

Procedure details

A mixture of 2-chloro-3-fluoro-7-methoxyquinoline (310 mg, 1.47 mmol), triethylamine (310 mg, 0.4 ml, 3.07 mmol) and 10% palladium on activated charcoal (50 mg) in dry ethanol (5 ml) was stirred under hydrogen gas at ambient temperature for 24 hours. The mixture was then filtered through celite. The celite was washed with methanol and the solvent was removed by evaporation from the combined filtrates. The crude material was purified by chromatography on silica, eluting with 10% ethyl acetate in isohexane to give 3-fluoro-7-methoxyquinoline (130 mg, 54%).
Name
2-chloro-3-fluoro-7-methoxyquinoline
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([F:12])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:13][CH3:14])=[CH:7][CH:8]=2)[N:3]=1.C(N(CC)CC)C>[Pd].C(O)C>[F:12][C:11]1[CH:2]=[N:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6]([O:13][CH3:14])[CH:5]=2

Inputs

Step One
Name
2-chloro-3-fluoro-7-methoxyquinoline
Quantity
310 mg
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C=C1F)OC
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen gas at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
The celite was washed with methanol
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation from the combined filtrates
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=NC2=CC(=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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